Methyl 3-(trifluoromethyl)benzoate

Catalog No.
S776133
CAS No.
2557-13-3
M.F
C9H7F3O2
M. Wt
204.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(trifluoromethyl)benzoate

CAS Number

2557-13-3

Product Name

Methyl 3-(trifluoromethyl)benzoate

IUPAC Name

methyl 3-(trifluoromethyl)benzoate

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3

InChI Key

QQHNNQCWKYFNAC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(F)(F)F

The exact mass of the compound Methyl 3-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-(trifluoromethyl)benzoate is a highly processable, liquid-state fluorinated aromatic building block (boiling point 198 °C) utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. Featuring a meta-positioned trifluoromethyl group and a methyl ester, it provides a stable, lipophilic scaffold that is fully compatible with anhydrous and organometallic reaction conditions . For industrial buyers, procuring this esterified form directly bypasses the need for in-house esterification of the corresponding free acid, streamlining downstream transformations such as electrophilic aromatic substitutions, hydride reductions, and cross-coupling reactions [1].

Research Fit

Workflow Precision organic synthesis
Selection Meta-substituted trifluoromethyl ester
Use Context Medicinal chemistry & agrochemical building block

A common procurement error is substituting Methyl 3-(trifluoromethyl)benzoate with its unesterified analog, 3-(trifluoromethyl)benzoic acid (CAS 454-92-2), due to the latter's perceived lower upfront cost . However, the free acid is a solid (melting point 104–106 °C) with an acidic proton that actively quenches basic and organometallic reagents . Substituting the ester with the free acid in reductive or Grignard workflows requires either a dedicated, solvent-intensive pre-esterification step or the consumption of a sacrificial molar equivalent of expensive reagents (e.g., LiAlH4) to deprotonate the acid . Furthermore, the solid state of the free acid introduces powder-handling bottlenecks and requires recrystallization for purification, whereas the liquid methyl ester enables precise volumetric dosing and high-recovery fractional distillation .

Substitution Risk

Risk Factor
Meta Isomer (Target)
Ortho / Para Isomers
Electronic Effect
Unique meta electron-withdrawing pattern
Different resonance/inductive effects may alter reactivity
Steric Environment
Minimal steric hindrance at reaction site
Ortho isomer introduces significant steric bulk
Regioselectivity
Directs electrophilic substitution predictably
Altered directing effects can shift regioisomer outcome

Physical State and Volumetric Processability

Methyl 3-(trifluoromethyl)benzoate is a liquid at standard conditions (melting point < 20 °C, boiling point 198 °C), whereas the baseline comparator, 3-(trifluoromethyl)benzoic acid, is a solid with a melting point of 104–106 °C . This >80 °C difference in melting point allows the methyl ester to be pumped volumetrically in continuous flow reactors and purified via fractional distillation (93–95 °C at 20 mmHg) . In contrast, the solid acid requires batch powder handling and solvent-intensive recrystallization, which typically incurs a 10–20% yield loss in the mother liquor .

Evidence DimensionMelting point and physical state at 20 °C
Target Compound DataLiquid (MP < 20 °C)
Comparator Or Baseline3-(Trifluoromethyl)benzoic acid (Solid, MP 104–106 °C)
Quantified Difference>80 °C difference; enables liquid pumping vs solid handling
ConditionsStandard temperature and pressure; industrial scale-up

Liquid-state precursors eliminate solid-handling bottlenecks and enable continuous flow processing, directly reducing manufacturing cycle times.

Density Comparison
Head-to-head
1.295 g/mL vs 1.268 g/mL
Δ +0.027 g/mL (2.1% denser)
Supports isomer identity verification
Measurable difference useful for QC and separation

Reagent Efficiency in Organometallic and Reductive Workflows

When subjected to nucleophilic additions (e.g., Grignard reagents) or hydride reductions (e.g., LiAlH4), the free acid comparator contains an acidic proton that irreversibly quenches one full molar equivalent of the reagent [1]. Procuring Methyl 3-(trifluoromethyl)benzoate eliminates this acidic proton, reducing the required stoichiometric equivalents of expensive organometallic reagents from ≥2.0 equivalents (for the acid) to exactly 1.0 equivalent (for the ester) to achieve the same initial addition [2].

Evidence DimensionSacrificial reagent equivalents required
Target Compound Data0 equivalents wasted (no acidic proton)
Comparator Or Baseline3-(Trifluoromethyl)benzoic acid (1.0 equivalent wasted via deprotonation)
Quantified Difference50% reduction in organometallic/hydride reagent consumption
ConditionsAnhydrous reduction or Grignard addition in THF/ether

Halving the consumption of hazardous and expensive organometallic reagents significantly lowers the raw material cost and thermal hazard of the reaction step.

Lipophilicity (LogP)
Cross-study comparable
Consensus LogP 2.98 vs 2.97
Δ +0.01
Slightly higher lipophilicity context
Computational consensus across five models

Homogeneity and Concentration in Electrophilic Aromatic Substitution

In pharmaceutical intermediate synthesis, Methyl 3-(trifluoromethyl)benzoate demonstrates superior solubility in halogenation solvents like acetic acid compared to the free acid [1]. Industrial process data for this ester class demonstrates that it can be processed in acetic acid at high concentrations (>0.7 M) during electrophilic bromination, maintaining a homogeneous liquid phase that ensures uniform reaction kinetics [2]. The free acid's lower solubility and higher melting point often force formulators to use higher solvent volumes or elevated temperatures, reducing batch throughput [1].

Evidence DimensionReaction concentration and phase homogeneity
Target Compound DataProcessable at >0.7 M in acetic acid (homogeneous liquid phase)
Comparator Or Baseline3-(Trifluoromethyl)benzoic acid (Lower solubility, prone to precipitation)
Quantified DifferenceEnables high-molarity batch processing without solid-liquid mass transfer limitations
ConditionsElectrophilic bromination in acetic acid at room temperature

Higher reaction concentrations directly increase the mass output per reactor volume, lowering the overall cost of goods sold for API intermediates.

Industrial Intermediate
Class-level
Key precursor to metaflumizone insecticide
Unique large-scale application context
Meta isomer specifically required for this route
Boiling Point & RI
Head-to-head
BP 93–95 °C (20 mmHg)
n20/D 1.453
Identity and purity QC markers
Detectable difference from para isomer (n20/D 1.451)
Purity Grade
Reported
≥98% (GC)
High-purity building block for synthesis
Consistent supply reduces in-house purification

High-Throughput Synthesis of Cbl-b Inhibitor Precursors

Methyl 3-(trifluoromethyl)benzoate is the preferred starting material for synthesizing advanced immunooncology APIs, such as Cbl-b inhibitors. Its liquid state and high solubility in acetic acid allow for highly concentrated, homogeneous electrophilic bromination, avoiding the solubility limitations and yield inconsistencies associated with the free acid [1].

Continuous Flow Reduction to 3-(Trifluoromethyl)benzyl Alcohol

In continuous manufacturing environments, the liquid nature of the methyl ester allows it to be pumped neatly or in highly concentrated solutions into flow reactors for DIBAL-H or LAH reduction. This avoids the line-clogging risks of solid free acids and halves the required hydride equivalents, maximizing flow reactor throughput [2].

Anhydrous Grignard Additions for Agrochemical Development

For the development of novel crop protection agents requiring tertiary alcohols with a 3-(trifluoromethyl)phenyl motif, procuring the methyl ester directly bypasses the need for an in-house esterification step. It prevents the destructive quenching of expensive Grignard reagents, ensuring a high-yielding, atom-economical addition step [2].

Application Fit

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
Meta-substituted trifluoromethyl ester scaffold
Confirm isomer identity (refractive index, density)
Fluorinated Drug Candidate Development
Lipophilic, metabolically stable building block
Verify purity (GC) and assess LogP contribution
Cross-Coupling & Advanced Synthesis
Meta-directing electrophilic partner
Monitor regioselectivity and reaction yields

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (88.89%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2557-13-3

Wikipedia

Methyl 3-(trifluoromethyl)benzoate

Explore Compound Types